An In-depth Technical Guide to the Physicochemical Properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Benzoxazolone Derivative
This technical guide delves into the core physicochemical properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, it is crucial to acknowledge that while the benzoxazolone scaffold is well-documented, specific, publicly available experimental data for the 3-ethyl derivative remains limited. Therefore, this guide adopts a dual approach. Firstly, it provides a comprehensive framework of the essential physicochemical parameters that must be characterized for this molecule. Secondly, where direct experimental values for the ethyl derivative are not available, this guide will leverage data from closely related analogs, primarily the 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one and the parent 6-amino-1,3-benzoxazol-2(3H)-one, to provide scientifically grounded estimations and comparative insights. This approach is designed to equip researchers with a robust starting point for their own empirical investigations.
The benzoxazolone core is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The strategic placement of an amino group at the 6-position and an ethyl group at the 3-position is anticipated to modulate the molecule's electronic, lipophilic, and metabolic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these fundamental physicochemical characteristics is not merely an academic exercise; it is the bedrock upon which successful drug development and material engineering are built. This guide will illuminate the path for researchers to unlock the full potential of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.
Molecular Structure and Core Attributes
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a bicyclic heteroaromatic compound. The structure consists of a benzene ring fused to an oxazolone ring, with an amino substituent at the 6-position and an ethyl group at the 3-position of the oxazolone ring.
The hydrochloride salt of this compound is also a common form for handling and formulation purposes.
Structural Analogs for Comparative Analysis
To contextualize the properties of the target molecule, we will draw comparisons with the following well-characterized analogs:
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6-amino-3-methyl-1,3-benzoxazol-2(3H)-one: The closest structural analog with a methyl group instead of an ethyl group at the 3-position.[1][2][3][4][5]
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6-amino-1,3-benzoxazol-2(3H)-one: The parent compound without substitution on the nitrogen at the 3-position.[6][7]
The primary structural difference, the ethyl group in our target compound versus the methyl group or proton in the analogs, is expected to influence properties such as lipophilicity, solubility, and melting point.
Key Physicochemical Parameters: A Tabulated Overview
For clarity and ease of comparison, the known and predicted physicochemical properties are summarized below. It is imperative for researchers to experimentally verify these parameters for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.
| Property | 6-amino-1,3-benzoxazol-2(3H)-one | 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one | 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (Predicted/To be Determined) |
| Molecular Formula | C7H6N2O2[6][7] | C8H8N2O2[2][3] | C9H10N2O2 |
| Molecular Weight | 150.13 g/mol [6] | 164.16 g/mol [2][3] | 178.18 g/mol |
| Melting Point | 196-204 °C[7] | 148-152 °C[1] | Expected to be slightly lower than the methyl analog due to potential disruption in crystal packing, but requires experimental confirmation. |
| logP (Octanol/Water) | 0.5 (Computed)[6] | 0.6 (Computed)[2] | Predicted to be slightly higher than the methyl analog (approx. 0.8-1.1) due to the increased alkyl character. |
| pKa | Data not readily available. The amino group is expected to be basic, and the N-H of the oxazolone ring is weakly acidic. | The amino group is basic. The absence of the N-H proton removes the acidic site on the ring. | The amino group will have a basic pKa. Experimental determination is crucial for understanding ionization at physiological pH. |
| Aqueous Solubility | Sparingly soluble. | Sparingly soluble. | Predicted to have lower aqueous solubility than the methyl analog due to increased lipophilicity. Solubility of the hydrochloride salt is expected to be significantly higher. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section outlines standardized, step-by-step methodologies for determining the key physicochemical properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.
Determination of Melting Point
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Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.
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Methodology:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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Determination of logP (Octanol-Water Partition Coefficient)
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Principle: logP is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.
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Methodology:
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Prepare a stock solution of the compound in a suitable solvent.
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Add a known volume of the stock solution to a mixture of n-octanol and water that have been pre-saturated with each other.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
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The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
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The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Caption: Workflow for logP determination.
Determination of Aqueous Solubility
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Principle: Aqueous solubility is a key determinant of a drug's bioavailability. The equilibrium solubility method is a common technique.
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Methodology:
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An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).
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The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method (e.g., HPLC, LC-MS).
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Determination of pKa
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Principle: The pKa is the pH at which a compound is 50% ionized. It is crucial for predicting the behavior of a compound in different biological compartments. Potentiometric titration and UV-metric methods are commonly employed.
-
Methodology (Potentiometric Titration):
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A solution of the compound at a known concentration is prepared.
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A standardized titrant (acid or base) is added in small increments.
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The pH of the solution is measured after each addition of the titrant.
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A titration curve (pH versus volume of titrant) is plotted.
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The pKa is determined from the midpoint of the buffer region of the titration curve.
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Caption: pH-dependent ionization states.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound. While specific spectra for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one are not widely published, the expected spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the oxazolone ring, the aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching vibrations for the primary amine.
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C=O stretching vibration for the cyclic carbonyl group.
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C-N and C-O stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.
Stability and Storage
The stability of a compound under various conditions is a critical factor in its development and application.
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Storage: Based on related benzoxazolone derivatives, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one should be stored in a cool, dry, and dark place to prevent degradation.[7]
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Stability Studies: It is recommended to perform stability studies under different conditions of temperature, humidity, and light to establish the shelf-life and appropriate storage conditions for the compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. While there is a scarcity of direct experimental data for this specific molecule, by leveraging information from its close structural analogs, we have established a solid foundation for researchers to begin their investigations. The provided experimental protocols offer a clear roadmap for the empirical determination of these crucial parameters.
The future of research on 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one will undoubtedly involve the thorough experimental validation of the properties outlined in this guide. Such data will be invaluable for the rational design of novel therapeutics and advanced materials. As a Senior Application Scientist, I strongly encourage the scientific community to not only perform these characterizations but also to share their findings to accelerate the collective understanding of this promising compound.
References
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6-amino-1,3-benzoxazol-2(3H)-one | C7H6N2O2 | CID 826989 - PubChem. (n.d.). Retrieved from [Link]
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6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one - PubChem. (n.d.). Retrieved from [Link]
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6-Amino-3-methylbenzo[d]oxazol-2(3H)-one. (n.d.). Retrieved from [Link]
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Benzoxazolone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride - Chemical Suppliers. (n.d.). Retrieved from [Link]
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